N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
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Description
N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H27N3OS2 and its molecular weight is 425.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing and studying the properties of diazaspiro[5.5]undecane derivatives due to their potential applications in medicinal chemistry and materials science. For instance, the work by Islam et al. (2017) developed a methodology for synthesizing diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization, highlighting the structural versatility and potential utility of these compounds in designing novel pharmaceutical agents and materials with specific properties (Islam et al., 2017).
Pharmacological Applications
Diazaspiro[5.5]undecane structures have been explored for their potential in treating various medical conditions. The antinociceptive effects of spirocyclopiperazinium salts, for instance, suggest that compounds with a diazaspiro[5.5]undecane backbone could be promising candidates for developing new analgesics (Yue et al., 2007). Additionally, certain diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, indicating their potential use in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).
Chemical Synthesis and Material Science
The synthetic versatility of diazaspiro[5.5]undecane derivatives also opens up possibilities in material science. For example, the synthesis and photophysical studies of diazaspiro compounds have revealed their interesting solvatochromic behaviors and potential applications in designing materials with specific optical properties (Aggarwal & Khurana, 2015).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS2/c1-16-9-7-10-17(2)20(16)24-19(27)15-29-22-21(18-11-8-14-28-18)25-23(26-22)12-5-3-4-6-13-23/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLYTUQTMPCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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